In-Depth Technical Guide: TRPV4 Antagonist 4 (CAS 2918803-89-9)
In-Depth Technical Guide: TRPV4 Antagonist 4 (CAS 2918803-89-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the properties of TRPV4 antagonist 4, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This antagonist, also identified as compound 2b in scientific literature, has demonstrated significant potential in preclinical models of acute lung injury.
Core Properties and Biological Activity
TRPV4 antagonist 4 is a novel benzimidazole derivative with a cyanocyclobutyl moiety. Its fundamental properties and in vitro activity are summarized below.
| Property | Value | Reference |
| CAS Number | 2918803-89-9 | N/A |
| Molecular Formula | C28H32Cl2N6O | [1] |
| Molecular Weight | 539.50 g/mol | [1] |
| IC50 (Calcium Imaging) | 22.65 nM | [2] |
| Cytotoxicity (CC50) | > 100 µM | [2] |
In Vitro Efficacy
The antagonist has been shown to effectively inhibit TRPV4 channel activity in cellular assays.
| Assay | Experimental Details | Results | Reference |
| Whole-Cell Patch Clamp | Inhibition of GSK1016790A (100 nM)-induced TRPV4 whole-cell currents in TRPV4-CHO cells. | 77.1% inhibition of TRPV4 currents at -60 mV with 1 µM of the antagonist. | [2] |
| Endothelial Permeability | Suppression of lipopolysaccharide (LPS)-induced permeability in Human Umbilical Vein Endothelial Cells (HUVECs). | Effective suppression of the permeability response. |
In Vivo Efficacy
Preclinical evaluation in a mouse model of acute lung injury (ALI) has demonstrated the protective effects of TRPV4 antagonist 4.
| Animal Model | Treatment Protocol | Key Findings | Reference |
| LPS-Induced Acute Lung Injury in Mice | Intraperitoneal (i.p.) administration of 1 mg/kg of the antagonist prior to LPS inhalation. | - Significantly reduced lung wet-to-dry (W/D) ratio.- Decreased protein concentration in bronchoalveolar lavage fluid (BALF).- Improved lung pathological scores. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Calcium Imaging Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of TRPV4 antagonist 4.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the TRPV4 channel (TRPV4-CHO) are cultured in standard growth medium.
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Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
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Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
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Compound Addition: Various concentrations of TRPV4 antagonist 4 are pre-incubated with the cells.
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TRPV4 Activation: The TRPV4 agonist GSK1016790A is added to stimulate calcium influx.
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Signal Detection: Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a plate reader.
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Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the direct inhibitory effect of the antagonist on TRPV4 ion channel currents.
Methodology:
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Cell Preparation: TRPV4-CHO cells are prepared for electrophysiological recording.
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Pipette Solution (Intracellular): The patch pipette is filled with a solution containing (in mM): K+ gluconate, KCl, MgCl2, EGTA, and HEPES, adjusted to a physiological pH.
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Bath Solution (Extracellular): The recording chamber is perfused with a solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, at a physiological pH.
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Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is held at a specific voltage (e.g., -60 mV).
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TRPV4 Activation and Inhibition: The TRPV4 agonist GSK1016790A is applied to elicit inward currents. Subsequently, TRPV4 antagonist 4 is co-applied to measure the inhibition of these currents.
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Data Acquisition and Analysis: Current traces are recorded and analyzed to quantify the percentage of inhibition.
LPS-Induced Acute Lung Injury Mouse Model
Objective: To evaluate the in vivo efficacy of the antagonist in a model of acute lung injury.
Methodology:
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Animal Model: Male C57BL/6 mice are used for the study.
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Antagonist Administration: Mice are pre-treated with an intraperitoneal injection of TRPV4 antagonist 4 (1 mg/kg) or vehicle control.
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LPS Challenge: After a specified time, mice are challenged with an inhalation of lipopolysaccharide (LPS) to induce lung injury.
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Sample Collection: At a defined time point post-LPS challenge, mice are euthanized.
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Bronchoalveolar Lavage (BAL): The lungs are lavaged with a saline solution to collect BALF. The total protein concentration in the BALF is measured as an indicator of vascular leakage.
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Lung Wet-to-Dry (W/D) Ratio: The lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight). The W/D ratio is calculated as an index of pulmonary edema.
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Histopathology: Lung tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for pathological examination and scoring of lung injury.
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway in Pathophysiology
The following diagram illustrates a simplified signaling cascade initiated by TRPV4 activation, which can be inhibited by TRPV4 antagonist 4.
Caption: Simplified TRPV4 signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
The workflow for the preclinical evaluation of TRPV4 antagonist 4 in the acute lung injury model is depicted below.
Caption: Workflow for the in vivo LPS-induced acute lung injury study.
